molecular formula C13H17NO2 B11882978 (3R,4S)-rel-4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B11882978
M. Wt: 219.28 g/mol
InChI Key: IGZPTBQXMCKODY-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-rel-4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a 4-ethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the 4-Ethylphenyl Group: The 4-ethylphenyl group can be introduced via a substitution reaction using a suitable electrophile, such as 4-ethylbenzyl chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the carbon source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-ethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,4S)-rel-4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the structure-activity relationships of pyrrolidine derivatives.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-rel-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-rel-4-(4-Propylphenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-rel-4-(4-Butylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

(3R,4S)-rel-4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid is unique due to the specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylphenyl group may confer distinct steric and electronic properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(3R,4S)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-2-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16)/t11-,12+/m1/s1

InChI Key

IGZPTBQXMCKODY-NEPJUHHUSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C2CNCC2C(=O)O

Origin of Product

United States

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